N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide
Description
N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide is a fluorinated enamide derivative characterized by a heptadecafluorooctyl (C8F17) group attached to the para position of a phenyl ring, which is further linked to a propenamide moiety. This structure confers exceptional hydrophobicity and chemical stability due to the strong carbon-fluorine bonds and the perfluorinated chain’s electron-withdrawing nature.
Properties
CAS No. |
649721-86-8 |
|---|---|
Molecular Formula |
C17H8F17NO |
Molecular Weight |
565.22 g/mol |
IUPAC Name |
N-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H8F17NO/c1-2-9(36)35-8-5-3-7(4-6-8)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-6H,1H2,(H,35,36) |
InChI Key |
XAJZWTOZJRXRCS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide typically involves the coupling of 4-(heptadecafluorooctyl)aniline with prop-2-enoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; sulfonation with fuming sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique surface properties.
Biology: Investigated for its potential use in bio-conjugation and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide is primarily attributed to its hydrophobic and fluorophilic properties. The heptadecafluorooctyl group interacts strongly with fluorinated environments, while the phenyl and prop-2-enamide moieties can engage in various chemical interactions. These properties make the compound effective in modifying surfaces, enhancing the stability of materials, and facilitating specific molecular interactions in biological systems .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a core enamide scaffold with derivatives reported in the evidence, but its unique heptadecafluorooctyl substituent distinguishes it from others. Key structural analogues include:
Substituent Impact :
- Electron-Withdrawing Groups (Cl, CF3): Enhance antibacterial activity by increasing electrophilicity and membrane penetration. For example, 3,4-dichlorocinnamanilides exhibit broader antimicrobial spectra than mono-chlorinated derivatives .
- Fluorinated Chains (C8F17) : The heptadecafluorooctyl group likely elevates lipophilicity (log D > 5), surpassing even trifluoromethyl-substituted analogues (log D 3.5–4.5) . However, excessive lipophilicity may exacerbate cytotoxicity, as seen in compounds with log D > 5 .
Physicochemical and ADMET Properties
- Lipophilicity (log D) :
- Cytotoxicity Correlation : High log D (>5) correlates with increased necrosis in THP-1 cells (e.g., compound 2q, IC50 5–10 µM) .
Biological Activity
N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a long fluorinated alkyl chain, which contributes to its hydrophobic characteristics. The presence of the prop-2-enamide moiety allows for potential interactions with biological systems, particularly in lipid environments.
| Property | Value |
|---|---|
| Molecular Formula | C23H28F17N |
| Molecular Weight | 533.46 g/mol |
| Solubility | Low solubility in water |
| Log P (Octanol/Water) | High (indicative of lipophilicity) |
The biological activity of this compound is primarily attributed to its ability to interact with lipid membranes and proteins. The fluorinated tail enhances membrane permeability and may influence the fluidity and stability of cellular membranes.
Potential Mechanisms:
- Membrane Interaction : The compound may integrate into lipid bilayers, altering membrane dynamics and potentially disrupting cellular processes.
- Protein Binding : It may interact with specific proteins, modulating their activity or stability.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain microbial strains, possibly through disruption of membrane integrity.
Antimicrobial Efficacy
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on fluorinated compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a controlled study, this compound was tested against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
Results indicated significant inhibition zones compared to control groups, suggesting that the compound could serve as a lead for developing new antimicrobial agents.
Cytotoxicity Assessments
Cytotoxicity assays were performed using various eukaryotic cell lines to assess the safety profile of the compound. The results demonstrated that while the compound exhibits antimicrobial properties, it also shows cytotoxic effects at higher concentrations.
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds.
Table 2: Comparative Biological Activities
| Compound | Antimicrobial Activity | Cytotoxicity Level |
|---|---|---|
| This compound | Moderate | High |
| Fluorinated Phenol Derivative | High | Moderate |
| Non-fluorinated Aryl Compound | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
